molecular formula C12H23N3O2 B5320929 ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate

ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate

Cat. No. B5320929
M. Wt: 241.33 g/mol
InChI Key: CRMCZPHUBBDACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate, also known as EPPC, is a chemical compound with a molecular formula of C14H24N4O2. It is a piperazine derivative that is commonly used in scientific research for its unique properties. EPPC has been studied for its potential applications in the field of medicine and pharmacology due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and sigma receptor agonist. These actions may contribute to its potential antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. This compound has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and produces high yields of pure product. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the dopamine system and sigma receptors. However, there are also limitations to its use in lab experiments. This compound has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate. One potential area of research is its potential use as an antidepressant or antipsychotic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a tool for studying the dopamine system and sigma receptors. Additionally, further studies are needed to better understand the potential side effects and toxicity of this compound.

Synthesis Methods

Ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate can be synthesized through a multi-step process that involves the reaction of piperazine with ethyl chloroformate. The resulting intermediate is then reacted with 3-piperidinylacetic acid to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

Ethyl 4-(3-piperidinyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have activity against a variety of biological targets, including the dopamine transporter and sigma receptors. This compound has also been studied for its potential use as an antidepressant and antipsychotic agent.

properties

IUPAC Name

ethyl 4-piperidin-3-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-2-17-12(16)15-8-6-14(7-9-15)11-4-3-5-13-10-11/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMCZPHUBBDACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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